![molecular formula C14H17ClN4 B2742031 [1-[(1-Methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride CAS No. 2402828-95-7](/img/structure/B2742031.png)
[1-[(1-Methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1-[(1-Methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride” is an organic compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One of the common methods is the acid-catalysed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . The compound can also be synthesized on a laboratory scale by methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation .Chemical Reactions Analysis
Imidazole and its derivatives show a broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Scientific Research Applications
Anticancer Potential
EN300-7466295 has shown promise as an anticancer agent. Researchers have investigated its effects on tumor cell lines, revealing potential cytotoxicity and apoptosis induction. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .
Antimicrobial Activity
The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It could serve as a lead structure for developing novel antibiotics or antimicrobial agents .
Anti-Inflammatory Effects
EN300-7466295 has demonstrated anti-inflammatory activity by modulating key inflammatory pathways. It may be useful in conditions such as rheumatoid arthritis or inflammatory bowel diseases .
Neuroprotective Potential
Researchers have explored the compound’s impact on neuronal health. It shows promise in protecting neurons from oxidative stress and neurodegenerative processes. Investigations into its potential for treating neurodegenerative disorders are ongoing .
Antiviral Properties
EN300-7466295 exhibits antiviral activity against certain viruses. It could be a valuable lead compound for developing antiviral drugs, especially in the context of emerging viral threats .
Chemical Biology and Drug Design
The compound’s unique structure makes it an interesting target for chemical biology studies. Researchers use it as a scaffold for designing new molecules with specific biological activities. By modifying its functional groups, they aim to create derivatives with enhanced properties .
properties
IUPAC Name |
[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.ClH/c1-17-8-13(16-10-17)9-18-5-4-12-3-2-11(7-15)6-14(12)18;/h2-6,8,10H,7,9,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTIBBZPJMQLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CN2C=CC3=C2C=C(C=C3)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(1-Methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

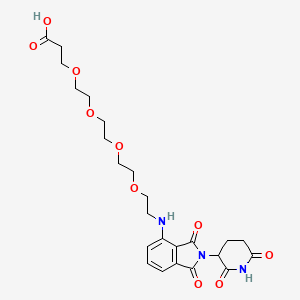

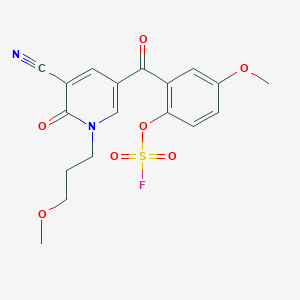
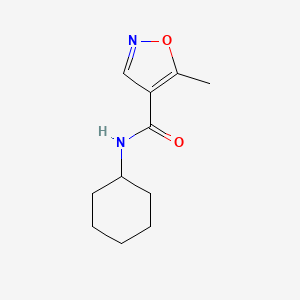
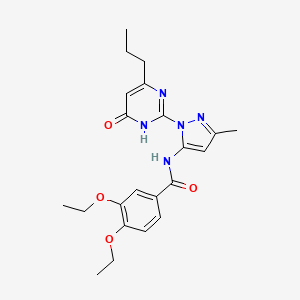
![5-(3-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2741957.png)
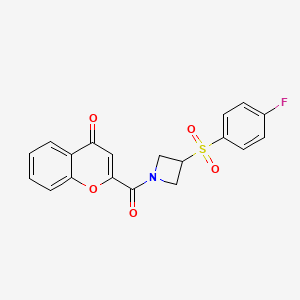

![Isopropyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2741963.png)
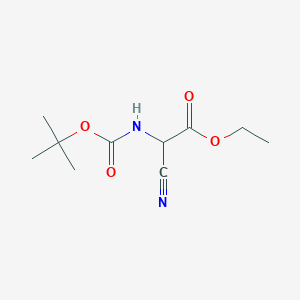
![5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2741966.png)
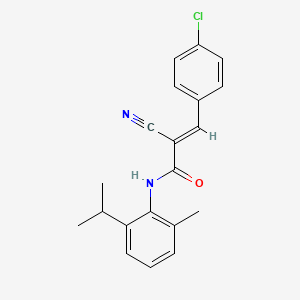

![N,N-dimethyl-4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide](/img/structure/B2741969.png)